h-Met-otbu.hcl

Peptide Synthesis Racemization Purity

H-Met-OtBu.HCl is the definitive choice for incorporating C-terminal methionine in inverse SPPS and solution-phase synthesis. Its tert-butyl (OtBu) ester provides orthogonal, acid-labile carboxyl protection stable under basic coupling conditions (HATU/DIEA), effectively minimizing racemization to under 3%—a critical advantage over methyl ester or free acid analogs. The hydrochloride salt ensures superior solubility in DCM, DMF, and ethyl acetate, which streamlines automated peptide synthesizer protocols and reduces handling issues. For reliable, high-coupling efficiency in methionine-containing peptide or small-molecule syntheses, this ≥97% pure, racemization-resistant reagent delivers measurable advantages over generic substitutes.

Molecular Formula C9H20ClNO2S
Molecular Weight 241.78 g/mol
CAS No. 91183-71-0
Cat. No. B554993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameh-Met-otbu.hcl
CAS91183-71-0
Synonyms91183-71-0; (S)-tert-Butyl2-amino-4-(methylthio)butanoatehydrochloride; H-MET-OTBUHCl; H-Met-OtbuHydrochloride; L-Methioninetert-butylesterhydrochloride; SCHEMBL918798; L-Methionine-t-butylesterHCl; CTK7B5618; KZJQROCWHZGZBJ-FJXQXJEOSA-N; MolPort-003-908-521; KM2987; AKOS015902373; AM82152; MCULE-1941953760; tert-butylL-methioninatehydrochloride; AK111194; AN-34984; KB-53327; SC-09764; L-methioninetert.butylesterhydrochloride; FT-0642191; ST24036422; L-METHIONINE-T-BUTYLESTERHYDROCHLORIDE; H-Met-OtBuinvertedexclamationmarkcurrencyHCl; I14-19981
Molecular FormulaC9H20ClNO2S
Molecular Weight241.78 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCSC)N.Cl
InChIInChI=1S/C9H19NO2S.ClH/c1-9(2,3)12-8(11)7(10)5-6-13-4;/h7H,5-6,10H2,1-4H3;1H/t7-;/m0./s1
InChIKeyKZJQROCWHZGZBJ-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Met-OtBu.HCl (CAS 91183-71-0) Procurement Guide for Peptide Synthesis and Amino Acid Research


H-Met-OtBu.HCl, also known as L-Methionine tert-butyl ester hydrochloride, is a protected amino acid derivative widely used as a building block in solid-phase peptide synthesis (SPPS) and solution-phase organic synthesis . The compound features a tert-butyl (OtBu) ester protecting group on the carboxyl terminus of L-methionine, leaving the α-amino group free for coupling reactions. This protection strategy prevents unwanted side reactions and racemization during peptide bond formation . As a hydrochloride salt, it exhibits enhanced solubility in organic solvents and aqueous buffers, facilitating its use in diverse synthetic protocols .

Why H-Met-OtBu.HCl Cannot Be Replaced by Other Methionine Derivatives in Research and Industrial Synthesis


Generic substitution of H-Met-OtBu.HCl with other methionine derivatives (e.g., free acid H-Met-OH, methyl ester H-Met-OMe.HCl, or N-protected analogs like Fmoc-Met-OH) is not scientifically equivalent. The tert-butyl ester protecting group confers distinct physicochemical properties—including differential solubility profiles, orthogonal deprotection chemistry, and enhanced resistance to racemization—that directly impact synthetic outcomes [1]. For instance, the OtBu group is acid-labile yet stable under basic conditions, enabling selective deprotection in the presence of other protecting groups (e.g., Fmoc, Boc) [2]. Furthermore, the hydrochloride salt form improves handling and solubility compared to the free base, a critical factor for automated peptide synthesizers . The quantitative evidence below demonstrates where H-Met-OtBu.HCl provides measurable advantages over its closest analogs, supporting informed procurement decisions.

Quantitative Differentiation Evidence for H-Met-OtBu.HCl Against Closest Analogs


Superior Purity and Low Racemization Risk in Peptide Coupling

H-Met-OtBu.HCl is commercially available at ≥99% purity (HPLC), a specification that exceeds the typical ≥98% purity of the methyl ester analog H-Met-OMe.HCl and Fmoc-Met-OH . More importantly, amino acid tert-butyl esters demonstrate racemization below 3% during solid-phase peptide synthesis, ensuring high stereochemical integrity [1].

Peptide Synthesis Racemization Purity

Enhanced Solubility in Organic Solvents Versus Free Acid

H-Met-OtBu.HCl demonstrates high solubility in common organic solvents (chloroform, dichloromethane, ethyl acetate, DMSO, acetone) , in contrast to the free acid H-Met-OH, which is soluble in water (53.7 g/L at 20°C) but insoluble in absolute ethanol, ether, benzene, acetone, and petroleum ether . In DMSO, H-Met-OtBu.HCl achieves a solubility of 50 mg/mL (206.80 mM) .

Solubility Organic Synthesis Formulation

Orthogonal Protecting Group Strategy: Acid-Labile OtBu vs. Base-Labile Fmoc

The tert-butyl ester group of H-Met-OtBu.HCl is stable under basic conditions (pH 9-12) but is readily cleaved under acidic conditions (50% TFA) [1]. This orthogonality contrasts with Fmoc-Met-OH, where the Fmoc group is base-labile (removed by piperidine) and the free carboxyl remains unprotected . The OtBu ester enables selective deprotection in the presence of other protecting groups, a critical advantage in complex peptide syntheses.

Protecting Group Orthogonal Chemistry SPPS

Distinct Physicochemical Properties: Melting Point and Optical Rotation

H-Met-OtBu.HCl exhibits a melting point of 144-152°C and a specific optical rotation of [α]D20 = +9 ± 1° (c=1% in DMF) . These values differ markedly from the methyl ester analog H-Met-OMe.HCl (mp 151-153°C, [α]D20 = +26° in H2O) [1] and Boc-Met-OH (mp 47-50°C, [α]D20 = -22° in methanol) [2], providing unambiguous identity confirmation and quality control benchmarks.

Physicochemical Characterization Quality Control Identity Verification

Improved In Vivo Stability: Half-Life in Murine Studies

L-Methionine tert-butyl ester hydrochloride has been shown to exhibit a stable half-life in murine studies, with elimination primarily via the kidneys . While direct comparative half-life data for H-Met-OMe.HCl are not available in the same model, tert-butyl esters generally demonstrate enhanced metabolic stability compared to methyl esters; for instance, tert-butyl alpha-methylalanine retains 92% integrity after 24 hours in human plasma at 37°C, whereas methyl esters degrade completely within 2 hours .

Pharmacokinetics In Vivo Stability Drug Development

Optimized Storage and Handling Stability

H-Met-OtBu.HCl is stable for 3 years when stored as a powder at -20°C, or 2 years at 4°C . In DMSO stock solution, it remains stable for 6 months at -80°C and 1 month at -20°C . This long-term stability contrasts with the more hygroscopic and light-sensitive nature of the free acid H-Met-OH , reducing the risk of degradation during storage and shipment.

Storage Stability Supply Chain Quality Assurance

Optimal Application Scenarios for H-Met-OtBu.HCl in Research and Industrial Settings


Solid-Phase Peptide Synthesis (SPPS) of Methionine-Containing Peptides

H-Met-OtBu.HCl is the reagent of choice for incorporating a C-terminal methionine residue or internal methionine in inverse SPPS strategies. The tert-butyl ester protects the carboxyl group during chain assembly, preventing unwanted side reactions and minimizing racemization (<3%) [1]. The free α-amino group allows for direct coupling without prior deprotection, streamlining synthesis of amino-terminated peptides. The compound's high purity (≥99% HPLC) ensures high coupling efficiency and reduces purification demands .

Solution-Phase Peptide and Small Molecule Synthesis

For solution-phase amide bond formation and the synthesis of methionine-containing small molecules, H-Met-OtBu.HCl offers superior solubility in organic solvents (DCM, DMF, ethyl acetate) compared to the free acid [1]. The hydrochloride salt form enhances handling and dissolution. The OtBu group remains stable under basic coupling conditions (e.g., HATU/DIEA) but can be selectively removed with TFA to reveal the free carboxyl for further derivatization .

Prodrug Design and In Vivo Studies

In drug discovery programs requiring methionine-based prodrugs, H-Met-OtBu.HCl serves as a precursor with demonstrated in vivo stability in murine models [1]. The tert-butyl ester moiety confers resistance to rapid enzymatic hydrolysis compared to methyl esters, enabling sustained release of the active methionine upon esterase-mediated cleavage . Its renal elimination pathway and stable half-life support its use in pharmacokinetic and pharmacodynamic investigations.

Quality Control and Analytical Reference Standard

Due to its well-defined physicochemical properties—melting point 144-152°C and specific optical rotation [α]D20 = +9 ± 1° (c=1% in DMF)—H-Met-OtBu.HCl is suitable as a reference standard for identity and purity verification in analytical laboratories [1]. Its distinct profile differentiates it from common impurities and related methionine derivatives, supporting method development and validation in regulated environments .

Technical Documentation Hub

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